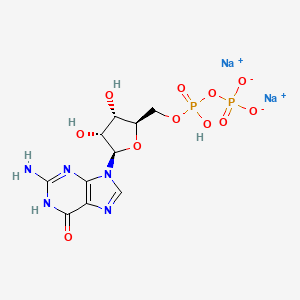
sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate is a complex organic compound. It is a nucleotide derivative, which plays a crucial role in various biochemical processes. This compound is known for its involvement in energy transfer and storage within cells, making it essential for numerous biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate involves multiple steps. The process typically starts with the preparation of the purine base, followed by the formation of the ribose sugar moiety. The final step involves the phosphorylation of the ribose sugar to form the diphosphate group. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using biotechnological methods. Microbial fermentation is a common approach, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is preferred due to its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are often used in biochemical assays.
Reduction: Reduction reactions can modify the purine base or the ribose sugar, leading to the formation of different analogs.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, resulting in the formation of modified nucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions include various nucleotide analogs, which are used in research and therapeutic applications.
Scientific Research Applications
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is essential for studying cellular processes, such as DNA replication and repair.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of various biotechnological products, including enzymes and diagnostic kits.
Mechanism of Action
The compound exerts its effects by participating in energy transfer and storage within cells. It acts as a substrate for various enzymes, facilitating biochemical reactions that are crucial for cellular function. The molecular targets include enzymes like kinases and polymerases, which are involved in phosphorylation and nucleic acid synthesis, respectively.
Comparison with Similar Compounds
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate is unique due to its specific structure and function. Similar compounds include other nucleotide derivatives like adenosine triphosphate and guanosine diphosphate. the presence of the specific purine base and the diphosphate group distinguishes it from other nucleotides, making it particularly important in certain biochemical pathways.
Properties
Molecular Formula |
C10H13N5Na2O11P2 |
|---|---|
Molecular Weight |
487.16 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
LTZCGDIGAHOTKN-LGVAUZIVSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















